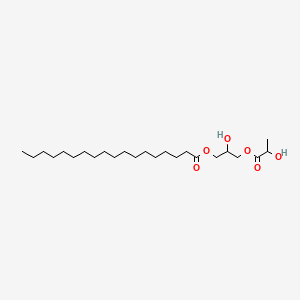

Octadecanoic acid, 2-hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl ester

Description

Octadecanoic acid, 2-hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl ester is a glyceride derivative of stearic acid (octadecanoic acid). The compound features a glycerol backbone substituted with a hydroxyl group at position 2, a 2-hydroxy-1-oxopropoxy group at position 3, and a stearoyl chain (C18:0) esterified to the glycerol.

Properties

CAS No. |

50825-77-9 |

|---|---|

Molecular Formula |

C24H46O6 |

Molecular Weight |

430.6 g/mol |

IUPAC Name |

[2-hydroxy-3-(2-hydroxypropanoyloxy)propyl] octadecanoate |

InChI |

InChI=1S/C24H46O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)29-19-22(26)20-30-24(28)21(2)25/h21-22,25-26H,3-20H2,1-2H3 |

InChI Key |

CNFBVKHISCKTDB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C)O)O |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Glycerol with Stearic Acid and Lactic Acid Derivatives

The most common synthetic route involves a stepwise or simultaneous esterification of glycerol with stearic acid and lactic acid or its derivatives (e.g., lactyl esters or lactylates). The process typically includes:

-

- Glycerol (1,2,3-propane triol)

- Stearic acid (octadecanoic acid)

- Lactic acid or lactyl derivatives (e.g., lactyl esters)

Catalysts: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or enzymatic catalysts (lipases) are used to promote ester bond formation.

-

- Temperature range: 120–220 °C depending on catalyst and method

- Reduced pressure or inert atmosphere to remove water formed during esterification and drive the reaction forward

- Reaction time: Several hours (typically 4–12 hours)

-

- Glycerol is reacted with stearic acid under acidic catalysis to form mono- and di-stearate glycerides.

- Lactic acid or lactyl derivatives are then introduced to esterify the remaining hydroxyl groups on glycerol, forming the 2-hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl ester structure.

- Purification by vacuum distillation or crystallization to isolate the target compound.

This method is well-documented in lipid chemistry and industrial synthesis of glycerol esters.

Enzymatic Esterification

An alternative, more environmentally friendly method uses lipase enzymes to catalyze the esterification under milder conditions:

- Reactants: Same as above

- Catalyst: Immobilized lipase (e.g., Candida antarctica lipase B)

-

- Temperature: 40–60 °C

- Solvent-free or in organic solvents such as hexane or tert-butanol

- Reaction time: 24–72 hours

-

- High regioselectivity, allowing selective esterification at specific hydroxyl groups on glycerol

- Mild reaction conditions reduce side reactions and degradation

- Easier product purification

This enzymatic approach is gaining traction for producing glycerol esters with defined structures and high purity.

Transesterification Method

Another preparation route involves transesterification of preformed glycerol esters with lactyl esters or stearate esters:

-

- Glycerol mono- or di-stearate

- Lactyl esters (e.g., methyl lactate)

Catalysts: Basic catalysts such as sodium methoxide or enzymatic catalysts

-

- Temperature: 80–150 °C

- Removal of alcohol byproduct (e.g., methanol) to drive equilibrium

Process:

Transesterification exchanges ester groups to form the desired mixed ester structure.

This method allows better control over the ester composition and is used in specialty chemical synthesis.

Data Table Summarizing Preparation Methods

| Preparation Method | Reactants | Catalyst | Temperature (°C) | Reaction Time | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct Esterification | Glycerol, stearic acid, lactic acid | Acid catalyst (H2SO4, p-TSA) | 120–220 | 4–12 hours | Simple, industrially scalable | High temperature, side reactions |

| Enzymatic Esterification | Glycerol, stearic acid, lactic acid | Lipase (e.g., CALB) | 40–60 | 24–72 hours | Mild conditions, regioselective | Longer reaction time, cost |

| Transesterification | Glycerol esters, lactyl esters | Base catalyst or lipase | 80–150 | Several hours | Controlled ester composition | Requires preformed esters |

Research Findings and Optimization

Catalyst Selection: Acid catalysts are effective but can cause side reactions such as dehydration or polymerization. Enzymatic catalysts offer selectivity and milder conditions but require longer times and higher costs.

Reaction Monitoring: Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to monitor ester formation and purity.

Purification: Vacuum distillation and recrystallization are standard to isolate the pure ester. Enzymatic methods often yield products with fewer impurities.

Yield and Purity: Direct esterification typically achieves yields of 70–85%, while enzymatic methods can reach >90% purity with regioselectivity.

Environmental Impact: Enzymatic methods reduce hazardous waste and energy consumption, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Glyceryl 1-Lactate 3-Stearate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into glycerol, lactic acid, and stearic acid.

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Esterification and Transesterification: It can participate in further esterification or transesterification reactions with other alcohols or acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Major Products

Hydrolysis: Glycerol, lactic acid, and stearic acid.

Oxidation: Corresponding carboxylic acids.

Esterification: Various esters depending on the alcohol or acid used.

Scientific Research Applications

Glyceryl 1-Lactate 3-Stearate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

Biology: Employed in the formulation of biological buffers and media.

Medicine: Utilized in the development of drug delivery systems due to its biocompatibility and ability to form stable emulsions.

Industry: Applied in the production of cosmetics, personal care products, and food additives due to its emulsifying properties.

Mechanism of Action

The mechanism of action of Glyceryl 1-Lactate 3-Stearate involves its ability to interact with various molecular targets and pathways. In drug delivery systems, it acts as an emulsifier, enhancing the solubility and bioavailability of hydrophobic drugs. It can also interact with cell membranes, facilitating the transport of active ingredients into cells. The compound’s ester bonds can be hydrolyzed by enzymes, releasing the active components in a controlled manner.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the glycerol backbone. These variations significantly influence their physicochemical properties and applications.

Octadecanoic Acid, 2,3-Dihydroxypropyl Ester

- Structure : Glycerol backbone with two hydroxyl groups and one stearoyl chain.

- Properties: High polarity due to free hydroxyl groups, enhancing solubility in polar solvents like ethanol or water-alcohol mixtures.

- Applications : Identified in plant extracts (e.g., Cenchrus biflorus and Knautia drymeia) and used in herbal drugs for anti-inflammatory and antioxidant effects .

Octadecanoic Acid, 2,3-Bis(acetoxy)propyl Ester (Component B of COMGHA)

- Structure : Acetylated hydroxyl groups at positions 2 and 3 of glycerol.

- Properties : Hydrophobic due to acetyl groups; stable against oxidation.

- Applications : Used as a food additive (e.g., Grindsted® Soft-n-Safe) for emulsification and stabilization .

- Key Difference : Acetylation reduces reactivity and polarity, favoring compatibility with lipid-based systems over aqueous environments.

Octadecanoic Acid, 3-Hydroxy-2-[(1-Oxohexadecyl)Oxy]Propyl Ester

- Structure: Contains a hexadecanoyloxy group (C16:0) at position 2 and a hydroxyl group at position 3.

- Properties : Highly lipophilic due to the long alkyl chain; used in lipid formulations for controlled drug delivery .

- Key Difference: The hexadecanoyloxy group increases molecular weight (C37H70O5 vs. C24H44O8 for the target compound), impacting solubility and metabolic pathways.

Octadecanoic Acid, 2-Hydroxy-3-(Phosphonooxy)Propyl Ester, Sodium Salt

- Structure : Phosphate group at position 3 and sodium counterion.

- Properties : Hydrophilic due to the charged phosphate group; forms micelles in aqueous solutions.

- Applications : Used in surfactants, lipid bilayers, or biochemical research .

- Key Difference: The phosphonooxy group introduces ionic character, diverging significantly from the neutral hydroxy-oxopropoxy group in the target compound.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Structural Impact on Solubility :

- Hydroxyl and ketone groups in the target compound may enhance solubility in polar aprotic solvents (e.g., acetone) compared to acetylated analogs. However, the long alkyl chain limits water solubility, similar to other stearic acid esters .

Reactivity :

- The hydroxy-oxopropoxy group may undergo hydrolysis under acidic or alkaline conditions, releasing glycerin and short-chain acids. This contrasts with acetylated derivatives, which are more stable .

Industrial Relevance: The compound’s amphiphilic structure positions it as a candidate for emulsifiers in cosmetics or pharmaceuticals, bridging properties of hydrophilic (e.g., phosphonooxy derivatives) and lipophilic (e.g., hexadecanoyloxy derivatives) analogs .

Q & A

Q. What analytical methods are recommended for identifying and quantifying Octadecanoic acid, 2-hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl ester in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification, as demonstrated in studies analyzing plant extracts and synthetic mixtures. For quantification, calibration curves using purified standards are essential. In artichoke waste analysis, GC-MS detected structurally similar esters (e.g., 9,12,15-Octadecatrienoic acid esters) with anti-inflammatory properties, validated against reference libraries . Nuclear magnetic resonance (NMR) can resolve stereochemical ambiguities, particularly for hydroxyl and ester groups .

Q. How can researchers synthesize this compound with high regioselectivity for the hydroxy and ester groups?

Synthesis typically involves stepwise esterification of glycerol derivatives. For example:

- Step 1 : Protect the primary hydroxyl group of glycerol using a temporary protecting group (e.g., tert-butyldimethylsilyl chloride).

- Step 2 : React the secondary hydroxyl group with stearoyl chloride (octadecanoyl chloride) under anhydrous conditions.

- Step 3 : Deprotect the primary hydroxyl group and react it with lactic acid derivatives (e.g., 2-hydroxypropanoic acid chloride) to form the final ester . Yields exceeding 80% are achievable with optimized stoichiometry and catalysis (e.g., 4-dimethylaminopyridine) .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs, such as 2-hydroxy-3-(palmitoyloxy)propyl stearate, exhibit anti-inflammatory and pesticidal properties. For instance, esters with similar hydroxy-propyl motifs reduced larval viability in Euphorbia heterophylla extracts by 60–70% at 500 ppm concentrations . Anti-diabetic activity has also been hypothesized based on the compound’s ability to modulate lipid metabolism pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Discrepancies often arise from variations in purity, stereochemistry, or assay conditions. For example:

- Purity : GC-MS or HPLC purity >95% is critical; impurities like free fatty acids (e.g., octadecanoic acid) can skew bioassay results .

- Stereochemistry : Chiral chromatography (e.g., using a Chiralpak IA column) can isolate enantiomers, as bioactivity may differ between (R)- and (S)-configurations .

- Assay Models : Validate findings across multiple cell lines (e.g., RAW 264.7 macrophages for inflammation) or in vivo models to confirm mechanistic consistency .

Q. What strategies optimize the stability of this ester in pharmaceutical formulations?

Stability challenges include hydrolysis of ester bonds and oxidation of unsaturated chains. Mitigation approaches:

- Lyophilization : Formulate as a lyophilized powder to reduce hydrolytic degradation.

- Excipients : Use antioxidants (e.g., α-tocopherol) and non-aqueous carriers (e.g., polyethylene glycol 400) to prevent oxidation .

- pH Control : Maintain formulations at pH 6–7, as acidic/basic conditions accelerate ester hydrolysis .

Q. How does the compound’s exact mass and isotopic pattern aid in its identification via high-resolution mass spectrometry (HRMS)?

The molecular formula C₃₉H₇₄O₈ corresponds to an exact mass of 694.533 g/mol (monoisotopic). HRMS data should show a primary [M+H]⁺ ion at m/z 695.540, with isotopic peaks matching the theoretical distribution (e.g., ²⁵.3% abundance for [M+H+1]⁺). Deviations >5 ppm suggest impurities or incorrect assignments .

Q. What structural analogs of this compound show enhanced bioactivity, and how are they designed?

Analog optimization strategies include:

- Chain Length Variation : Replace stearic acid (C18:0) with unsaturated analogs (e.g., oleic acid, C18:1) to improve membrane permeability .

- Phosphorylation : Introduce a phosphate group at the hydroxyl position (e.g., sodium salts of phosphorylated esters) to enhance water solubility and anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.